3-Mercaptopropanol

Responsive Materials Surface Wettability Polymer Networks

3-Mercaptopropanol (3-MPOH, CAS 19721-22-3) is a bifunctional organic compound bearing both a terminal thiol (-SH) and a primary hydroxyl (-OH) group, with a molecular formula of C₃H₈OS and a molecular weight of 92.16 g/mol. It is a colorless liquid with a density of 1.067 g/mL at 20°C, a boiling point of 81-82°C at 10 mmHg, and a refractive index (n20/D) of 1.495.

Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
CAS No. 19721-22-3
Cat. No. B027887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropanol
CAS19721-22-3
Synonyms3-mercaptopropanol
Molecular FormulaC3H8OS
Molecular Weight92.16 g/mol
Structural Identifiers
SMILESC(CO)CS
InChIInChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
InChIKeySHLSSLVZXJBVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptopropanol (CAS 19721-22-3): A Bifunctional Thiol-Alcohol for Surface Functionalization and Oligosaccharide Synthesis


3-Mercaptopropanol (3-MPOH, CAS 19721-22-3) is a bifunctional organic compound bearing both a terminal thiol (-SH) and a primary hydroxyl (-OH) group, with a molecular formula of C₃H₈OS and a molecular weight of 92.16 g/mol [1]. It is a colorless liquid with a density of 1.067 g/mL at 20°C, a boiling point of 81-82°C at 10 mmHg, and a refractive index (n20/D) of 1.495 . The thiol group enables robust chemisorption to noble metal surfaces such as gold, forming self-assembled monolayers (SAMs), while the hydroxyl terminus confers surface hydrophilicity and serves as a reactive handle for further derivatization [2].

Why 3-Mercaptopropanol Cannot Be Interchanged with 2-Mercaptoethanol or Other Short-Chain ω-Functionalized Alkanethiols


Despite the apparent similarity among ω-functionalized alkanethiols, the specific chain length and terminal group of 3-mercaptopropanol dictate critical performance parameters that preclude simple substitution. The propyl spacer between the thiol and hydroxyl moieties yields a unique balance of monolayer packing density, surface hydrophilicity, and functional group reactivity compared to shorter (e.g., 2-mercaptoethanol) or longer (e.g., 11-mercaptoundecanol) homologs [1]. In applications such as responsive surface design, the methylene spacer count (n) directly governs wettability switching kinetics; for n=3 (3-MPOH), surfaces exhibit a rapid water contact angle decrease of ~35° at 2°/s, whereas increasing to n=11 drastically slows reorganization [2]. Furthermore, in oligosaccharide synthesis, the propyl tether enables traceless linker chemistry that is not achievable with 2-mercaptoethanol due to differences in photochemical activation stability and cleavage efficiency [3].

3-Mercaptopropanol (CAS 19721-22-3): Quantitative Differentiation Evidence for Procurement and Method Selection


Wettability Switching Kinetics: 3-Mercaptopropanol (n=3) Outperforms Longer Spacer Analogs (n=11) by Enabling Rapid Surface Reorganization

In silicone elastomer networks functionalized via thiol-ene chemistry, the number of methylene spacers (n) in the mercaptoalkanol determines the kinetics of surface wettability switching upon water exposure. For 3-mercaptopropanol (n=3), the water contact angle decreases by approximately 35° at a rate of 2°/second, demonstrating rapid surface reorganization [1]. In contrast, increasing the spacer length to n=11 results in a dramatic decrease in reorganization rate due to the formation of semicrystalline regions, leading to sluggish kinetics and eventual surface 'freezing' [2].

Responsive Materials Surface Wettability Polymer Networks Contact Angle Hysteresis

Self-Assembled Monolayer Hydrophilicity: 3-Mercaptopropanol SAMs Achieve Water Contact Angles of 25-35° vs. 68-72° on Bare Gold

Self-assembled monolayers (SAMs) of 3-mercaptopropanol on gold produce highly hydrophilic surfaces, as evidenced by water contact angle measurements. Reported values range from 25° to 35°, representing a significant reduction in hydrophobicity compared to bare gold surfaces, which typically exhibit contact angles of 68-72° . This ~35-47° decrease confirms effective surface passivation and hydroxyl presentation, a property that is distinct from SAMs formed by carboxylic acid-terminated analogs like 3-mercaptopropionic acid (MPA), which yield higher contact angles and lower wettability [1].

Self-Assembled Monolayers Surface Chemistry Contact Angle Biosensors

Traceless Linker Efficiency in Oligosaccharide Synthesis: 3-Mercaptopropanol Enables Photochemical Installation and On-Demand Activation

3-Mercaptopropanol serves as a traceless linker for the chemical and enzymatic synthesis of oligosaccharides. The linker is installed on the reducing end of protected carbohydrates via a photochemical reaction, remains stable under glycosylation conditions, and can be activated readily and efficiently to couple oligosaccharides with diverse nucleophiles [1]. This traceless approach contrasts with traditional non-cleavable linkers (e.g., simple alkyl thiols) or those requiring harsh cleavage conditions, offering a distinct synthetic advantage in terms of yield and purity; the original report demonstrates successful oligosaccharide assembly with this linker, though comparative yield data against other linkers are not explicitly tabulated [2].

Oligosaccharide Synthesis Glycochemistry Traceless Linkers Photochemical Ligation

Mixed SAM Optimization: 3-Mercaptopropanol as a Co-adsorbate with 11-Mercaptoundecanoic Acid Enhances Biosensor Surface Suitability

In the development of surface plasmon resonance (SPR) biosensors, mixed SAMs combining 3-mercaptopropanol and 11-mercaptoundecanoic acid (MUA) were systematically varied to optimize the sensor surface. The results demonstrated that a specific ratio of 3-MPOH to MUA produced the most suitable surface for Candida albicans detection [1]. While the study does not provide direct quantitative comparisons of different spacer molecules, it establishes that the inclusion of 3-mercaptopropanol—rather than relying solely on longer-chain MUA—is necessary to achieve optimal sensor performance, likely due to its ability to dilute the density of carboxylic acid groups and reduce steric hindrance [2].

Mixed Self-Assembled Monolayers Surface Plasmon Resonance Biosensor Surfaces Surface Functionalization

3-Mercaptopropanol (CAS 19721-22-3): Priority Application Scenarios Driven by Quantitative Performance Advantages


Fast-Switching Responsive Polymer Surfaces (Smart Coatings, Microfluidics)

When designing polymer coatings or elastomers that must rapidly alter surface wettability in response to environmental cues, 3-mercaptopropanol is the preferred thiol building block. As demonstrated in silicone elastomer networks, n=3 mercaptoalkanol yields a contact angle decrease of ~35° at 2°/s upon water exposure, whereas longer spacers (n=11) suffer from kinetic trapping due to crystallization [1]. This quantitative advantage makes 3-MPOH essential for applications where response speed directly correlates with device performance, such as in anti-fogging films, microfluidic valves, and smart adhesives.

Hydrophilic Self-Assembled Monolayers for Biosensor Electrodes and Protein-Resistant Coatings

For laboratories fabricating gold-based biosensors or requiring passivated surfaces with low non-specific binding, 3-mercaptopropanol provides a well-characterized route to hydrophilic SAMs. The resulting water contact angle of 25-35° (vs. 68-72° for bare gold) confirms effective hydroxyl presentation, which can be further derivatized or used directly to create anti-fouling interfaces . This performance specification allows scientists to select 3-MPOH with confidence when a moderate-density, reactive hydroxyl surface is required, as opposed to the more hydrophobic or differently charged surfaces obtained from carboxylic acid- or methyl-terminated thiols [2].

Traceless Linker for Automated Oligosaccharide Synthesis

In automated or multi-step oligosaccharide assembly, the use of 3-mercaptopropanol as a photochemically installed, traceless linker streamlines purification and expands the scope of accessible glycans. The linker remains stable through glycosylation cycles yet can be cleanly activated to conjugate the oligosaccharide to nucleophiles, eliminating the need for post-synthetic linker removal [3]. For carbohydrate chemists comparing linker strategies, this traceless feature represents a clear methodological advantage, justifying the procurement of 3-MPOH for dedicated glycochemistry workflows.

Mixed Monolayer Engineering for Optimized SPR and Electrochemical Sensor Surfaces

When developing surface plasmon resonance (SPR) chips or electrochemical sensors requiring precisely tuned surface chemistry, 3-mercaptopropanol is a validated co-adsorbate. Studies optimizing mixed SAMs with 11-mercaptoundecanoic acid for Candida albicans detection demonstrate that an optimized ratio incorporating 3-MPOH yields the most suitable sensor surface, likely by controlling carboxyl group density and minimizing steric crowding [4]. This application scenario supports the inclusion of 3-MPOH in sensor surface formulation kits and standard operating procedures for biosensor fabrication.

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